3-((3-Cyanophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

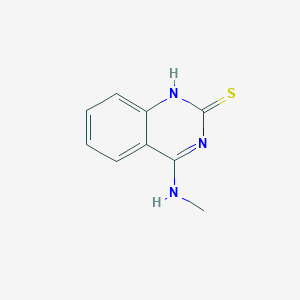

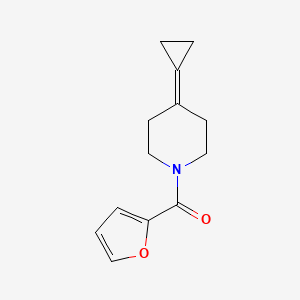

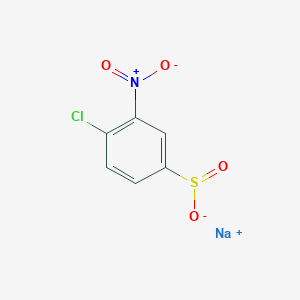

3-((3-Cyanophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile, also known as CSQ, is a chemical compound with a molecular formula of C20H11N3O3S. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. CSQ has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry. In

Aplicaciones Científicas De Investigación

Synthesis of Coumarin Derivatives

Coumarins and their derivatives are significant in pharmaceutical development due to their biological activities. The sulfonyl group in the compound can be utilized to synthesize sulfonyl coumarins , which are known for their fragrance in perfumes and potential as drug precursors . The synthesis involves reactions with phenyl 3-phenylpropiolates and tosyl prolines, employing catalysts like AgNO3 and oxidants such as potassium persulfate .

Development of Optoelectronic Materials

Quinoline derivatives, like our compound, are employed in the fabrication of optoelectronic devices . They serve as electron-acceptor units in systems with intramolecular charge transfer (ICT) behavior, which is crucial for the development of materials with enhanced optoelectronic properties . This application is particularly relevant in the creation of fluorene–quinoline and carbazole–quinoline copolymers and oligomers .

Anti-Infective Agents

The core structure of quinoline is known for its activity against various infectious diseases. Derivatives of this compound have been studied for their potential as anti-malarial, anti-tuberculosis, and anti-HIV agents . This is due to the ability of the quinoline nucleus to interact with biological targets that are essential for the survival of pathogens .

Anti-Inflammatory and Anti-Asthmatic Drugs

Quinoline derivatives are also investigated for their anti-inflammatory and anti-asthmatic properties. The compound could be modified to enhance these properties, leading to the development of new therapeutic agents for inflammatory and respiratory conditions .

Antioxidant and Anti-Mutagenic Properties

The presence of the cyano and sulfonyl groups in the compound suggests that it may exhibit antioxidant and anti-mutagenic activities. These properties are valuable in the prevention of oxidative stress-related diseases and in protecting DNA from mutations that could lead to cancer .

Catalysis in Organic Synthesis

In organic synthesis, the compound can act as a catalyst or a precursor for catalysts in various reactions, including Suzuki–Miyaura cross-coupling. This reaction is widely used for forming carbon–carbon bonds, which are fundamental in constructing complex organic molecules .

Propiedades

IUPAC Name |

3-(3-cyanophenyl)sulfonyl-4-oxo-1H-quinoline-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9N3O3S/c18-8-11-2-1-3-13(6-11)24(22,23)16-10-20-15-5-4-12(9-19)7-14(15)17(16)21/h1-7,10H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKHAULCJSHYBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C2=CNC3=C(C2=O)C=C(C=C3)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3-Cyanophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Tert-butyl-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2783993.png)

![3-(4-chlorophenyl)-9-(3-isopropoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2783997.png)

![4-chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-2-pyrimidinamine](/img/structure/B2784000.png)

![3-[3-(3-bromophenyl)-4-(2,2-dicyanoethenyl)pyrazol-1-yl]propanoic Acid](/img/structure/B2784004.png)